2-(6-Isopropylpyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(6-Isopropylpyridin-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an isopropyl group attached to the pyridine ring at the 6th position and an acetic acid moiety at the 2nd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Isopropylpyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-isopropylpyridine, which can be obtained through the alkylation of pyridine with isopropyl halides in the presence of a base such as potassium carbonate.
Acetic Acid Introduction: The next step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction, where 6-isopropylpyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the resulting 2-(6-Isopropylpyridin-2-yl)acetic acid with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Isopropylpyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(6-Isopropylpyridin-2-yl)acetic acid hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Isopropylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)acetic acid hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
2-(6-Ethylpyridin-2-yl)acetic acid hydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.
2-(6-Propylpyridin-2-yl)acetic acid hydrochloride: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(6-Isopropylpyridin-2-yl)acetic acid hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 6th position of the pyridine ring can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its methyl, ethyl, or propyl analogs.
Properties
IUPAC Name |
2-(6-propan-2-ylpyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)9-5-3-4-8(11-9)6-10(12)13;/h3-5,7H,6H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBXQVEAZXLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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